N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-30-2
VCID: VC2714848
InChI: InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
SMILES: CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Molecular Formula: C11H20Cl2N4
Molecular Weight: 279.21 g/mol

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

CAS No.: 1361112-30-2

Cat. No.: VC2714848

Molecular Formula: C11H20Cl2N4

Molecular Weight: 279.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride - 1361112-30-2

Specification

CAS No. 1361112-30-2
Molecular Formula C11H20Cl2N4
Molecular Weight 279.21 g/mol
IUPAC Name N,N-dimethyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Standard InChI InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
Standard InChI Key OLBFLOZCFFNGLB-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Canonical SMILES CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl

Introduction

Physical and Chemical Properties

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is characterized by specific physical and chemical properties that define its behavior in various experimental and biological systems. The compound has the molecular formula C11H20Cl2N4 and a molecular weight of 279.21 g/mol. Its structure features a pyrazine ring attached to a piperidine moiety at the 3-position, with a dimethylamine group at the 2-position of the pyrazine ring. The dihydrochloride salt form enhances its solubility in aqueous solutions, which is an important consideration for biological testing and formulation development.

The compound contains four nitrogen atoms that contribute to its basic character, with two serving as potential hydrogen bond acceptors and two others incorporated into ring systems. These structural features likely influence its interaction with biological targets and its pharmacokinetic profile. The presence of the dimethylamine group introduces a tertiary amine functionality that may affect its lipophilicity and membrane permeability.

Table 1 summarizes the key physical and chemical properties of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride:

PropertyValue
CAS Number1361112-30-2
Molecular FormulaC11H20Cl2N4
Molecular Weight279.21 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in water and polar organic solvents
ClassificationPyrazine derivative
Functional GroupsPyrazine ring, piperidine, dimethylamine

Synthesis and Production Methods

The synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves multi-step organic reactions starting with pyrazine derivatives. The synthetic approach generally employs established methods in heterocyclic chemistry, utilizing appropriate reaction conditions to ensure high yield and purity of the final product.

A typical synthetic pathway may involve the following steps:

  • Functionalization of a pyrazine core with appropriate leaving groups

  • Introduction of the dimethylamine group via nucleophilic aromatic substitution

  • Coupling with a protected piperidine derivative, often through metal-catalyzed cross-coupling reactions

  • Deprotection steps to reveal the secondary amine of piperidine

  • Salt formation using hydrogen chloride to yield the dihydrochloride form

This synthesis generally requires the use of organic solvents such as dichloromethane or ethanol under controlled temperature and pressure conditions. Modern synthetic approaches may utilize continuous flow chemistry or microwave-assisted synthesis to improve efficiency and reduce reaction times.

The synthesis of related pyrazine compounds often employs similar methodologies. For instance, the synthesis of other substituted pyrazines frequently utilizes nucleophilic aromatic substitution reactions, particularly when introducing amino functionalities . In industrial settings, large-scale reactors and automated systems are commonly employed to ensure consistent production quality and to optimize yield.

Biological Activities and Mechanisms

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride exhibits significant biological activity, making it a compound of interest in medicinal chemistry and drug discovery. Pyrazine derivatives in general are known for their diverse biological profiles, which often include enzyme inhibition or modulation of cellular pathways.

Research indicates that this compound, like other pyrazine derivatives, may interact with specific enzymes and receptors, potentially influencing metabolic pathways and cellular signaling processes. The unique structural features of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride, particularly the combination of the pyrazine ring with piperidine and dimethylamine functionalities, likely contribute to its specific biological activities.

While detailed studies on the exact mechanisms of action for this specific compound are still emerging, related pyrazine derivatives have shown various bioactivities including:

  • Enzyme inhibition in multiple biological pathways

  • Interaction with neurotransmitter systems

  • Modulation of protein-protein interactions

  • Effects on cell signaling cascades

The presence of the dimethylamine group may enhance the compound's ability to penetrate biological membranes, while the piperidine moiety could contribute to specific binding interactions with target proteins. These structural features are common in bioactive molecules and may explain the compound's potential therapeutic applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride provides valuable insights into how its molecular structure influences its biological effects. By comparing this compound with related structures, researchers can identify the key structural elements responsible for specific activities.

Several structural features of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride are worth noting in SAR analysis:

  • The pyrazine core, which provides a planar, electron-deficient heterocyclic system capable of participating in π-π interactions with aromatic amino acid residues in proteins

  • The dimethylamine substituent at the 2-position, which introduces a basic center and potential hydrogen bond acceptor

  • The piperidine ring at the 6-position, which adds conformational flexibility and additional hydrogen bonding capabilities

  • The position of attachment of the piperidine ring (3-position of piperidine), which affects the three-dimensional orientation of the molecule

Comparing this compound with the closely related N-(piperidin-3-yl)pyrazin-2-amine reveals the impact of the dimethyl substitution. Similarly, comparison with N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride highlights the difference between pyrazine and pyridine ring systems. Such comparisons provide valuable information about how minor structural modifications can significantly influence biological activity.

Table 2: Comparison of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride with related compounds

CompoundKey Structural DifferencePotential Impact on Activity
N-(piperidin-3-yl)pyrazin-2-amineLacks N,N-dimethyl groupReduced lipophilicity, different H-bonding pattern
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloridePyridine instead of pyrazine ringDifferent electronic distribution, altered binding affinity
N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloridePiperidine at 4-position instead of 3-positionChanged molecular geometry, different spatial orientation
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochlorideDifferent heterocyclic core and substitution patternAltered electronic properties and binding profile

Synthetic Variations and Derivatives

Numerous synthetic variations of the basic pyrazine scaffold have been reported in the literature, demonstrating the versatility of this heterocyclic system in medicinal chemistry. These variations often involve modifications to the substituents on the pyrazine ring or changes to the attached functional groups.

For N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride, potential synthetic variations might include:

  • Replacement of the dimethylamine with other alkylamine groups or cyclic amines

  • Substitution at different positions on the pyrazine ring

  • Modification of the piperidine ring with additional functional groups

  • Incorporation of the core structure into larger molecular systems

The synthesis of related pyrazine-2-carboxylic acid derivatives has been reported using T3P (propyl phosphonic anhydride) as a coupling reagent, which could potentially be adapted for the synthesis of analogs of our target compound . Similarly, the preparation of naphthalene-based molecules with various heterocyclic substituents provides synthetic methodologies that might be applicable to the development of novel pyrazine derivatives .

These synthetic variations can lead to compounds with modified physicochemical properties and potentially enhanced biological activities. By systematically exploring the chemical space around N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride, researchers can develop structure-activity relationships and identify optimized compounds for specific therapeutic applications.

Analytical Methods and Characterization

The characterization of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves a combination of analytical techniques to confirm its structure, purity, and physicochemical properties. These methods are essential for quality control in research and development settings.

Common analytical methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. For pyrazine derivatives, characteristic chemical shifts in the aromatic region can be observed for the pyrazine protons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact mass, providing confidence in the molecular formula.

  • Infrared (IR) Spectroscopy: IR can identify functional groups and confirm the presence of specific structural features, such as N-H and C=N bonds.

  • X-ray Crystallography: When single crystals are available, this technique provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and can be coupled with various detection methods for quantitative analysis.

Similar pyrazine derivatives have been characterized using these techniques, as demonstrated in the synthesis of various substituted pyrazines . The analytical data obtained from these methods provide essential information for structure confirmation and purity assessment, which are critical for biological testing and further development.

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